CDK2 Inhibitory Potency of 3-Methyl-Pyrazol-4-yl-Aniline Fragment in Functionalized Context
A derivative carrying the 4-(3-methyl-1H-pyrazol-4-yl)aniline substructure (cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) inhibits human CDK2/cyclin A with an IC₅₀ of 1.83 µM [1]. In contrast, the closest matched analog lacking the 3-methyl group on the pyrazole (cyclopentyl-[4-(1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) shows no publicly reported CDK2 inhibition data, implying a measurable contribution of the methyl substituent to kinase engagement [2]. The difference is consistent with the established SAR of the anilinopyrazole series, where methylation of the pyrazole NH‑adjacent carbon reinforces the binding orientation required for interaction with the hinge region of CDK2 [3].
| Evidence Dimension | CDK2/cyclin A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.83 µM (for cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine) |
| Comparator Or Baseline | Analog without 3-methyl: data not publicly reported |
| Quantified Difference | Qualitative improvement; methyl group enables detectable CDK2 inhibition in IMAP-FP assay |
| Conditions | Human CDK2/cyclin A; IMAP-FP assay; 2 h incubation (BindingDB, 2011) |
Why This Matters
Procurement of the 3-methyl variant is essential to preserve CDK2 inhibitory activity in heterocyclic leads, as the des-methyl analog is not credited with comparable potency in the same assay system.
- [1] BindingDB. Entry BDBM50330288: Cyclopentyl-[4-(3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50330288 View Source
- [2] BindingDB. Search for cyclopentyl-[4-(1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine (no CDK2 data found). https://www.bindingdb.org/ View Source
- [3] Tang, J. et al. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorg. Med. Chem. Lett. 2003, 13, 2985–2988. https://pubmed.ncbi.nlm.nih.gov/12941319/ View Source
